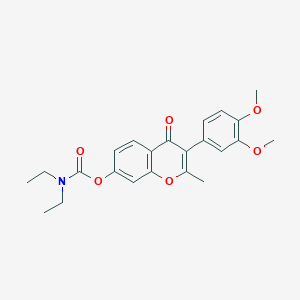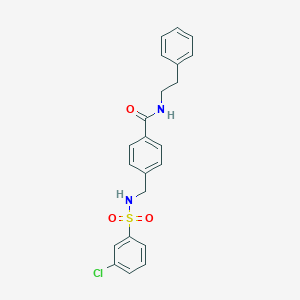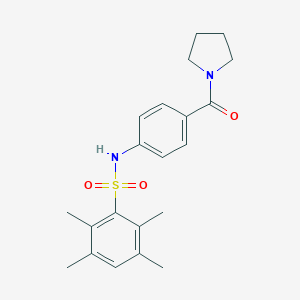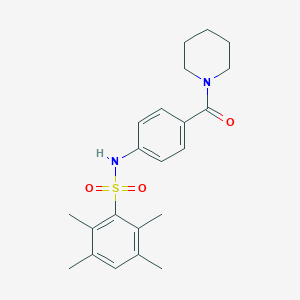
3-(3,4-dimetoxi fenil)-2-metil-4-oxo-4H-croman-7-il dietilcarbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The 3,4-dimethoxyphenyl group is a common motif in organic chemistry and is found in numerous natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, one study examined the reaction mechanism of 3,4-dimethoxybenzaldehyde formation from 1-(3′,4′-dimethoxyphenyl)propene .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in databases like PubChem and ChemSpider .Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate in lab experiments is its relatively simple synthesis method. 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is also a stable compound and can be stored for extended periods without degradation. However, one limitation of using 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is not fully understood, which can make it challenging to design experiments to test its effects.
Direcciones Futuras
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate. One area of interest is the development of new anticancer drugs based on the structure of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate and its effects on various cell types. Finally, there is potential for the development of new synthetic methods for the production of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate and related compounds.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl chloroformate to form the corresponding acid chloride. This is then reacted with 7-hydroxy-4-methylcoumarin in the presence of diethylamine to yield 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate. The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Antibióticos
Los derivados de cumarina se han identificado como posibles antibióticos debido a su capacidad para interferir con la síntesis de la pared celular bacteriana y la producción de proteínas . La investigación podría explorar la eficacia de este compuesto como agente antibiótico.
Anticoagulantes
Estos compuestos son conocidos por sus propiedades anticoagulantes, lo que podría hacerlos útiles para prevenir coágulos de sangre . Los estudios podrían investigar la fuerza anticoagulante y el perfil de seguridad de este derivado específico.
Antidepresivos
La estructura de los derivados de cumarina sugiere un posible uso en la regulación del estado de ánimo y podría explorarse como antidepresivos . Los ensayos clínicos podrían evaluar su eficacia y tolerabilidad en pacientes con depresión.
Agentes Antitumorales
Las cumarinas han mostrado promesa como agentes antitumorales, posiblemente debido a su capacidad para inhibir el crecimiento de células tumorales e inducir la apoptosis . La investigación podría centrarse en la actividad antitumoral de este compuesto contra diversas líneas celulares cancerosas.
Diagnóstico de Imágenes
Estos derivados se pueden usar en el diagnóstico de imágenes, ya que pueden unirse selectivamente a ciertos tejidos o células . El compuesto podría etiquetarse con un isótopo radiactivo o un marcador fluorescente para fines de diagnóstico.
Dispositivos Láser
Debido a sus propiedades ópticas únicas, los derivados de cumarina se utilizan en dispositivos láser . El posible uso del compuesto en la creación o mejora de la tecnología láser podría ser un área de investigación interesante.
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-6-24(7-2)23(26)30-16-9-10-17-19(13-16)29-14(3)21(22(17)25)15-8-11-18(27-4)20(12-15)28-5/h8-13H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBZWAPRWKZCSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-methylphenyl)benzamide](/img/structure/B492816.png)
![N-(4-bromo-2-fluorophenyl)-4-({[(3-chlorophenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492819.png)
![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B492820.png)

![4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide](/img/structure/B492825.png)
![N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492826.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B492827.png)
![4-[(4-tert-butylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B492828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide](/img/structure/B492831.png)


![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B492836.png)
![N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B492837.png)